5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
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Description
5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C18H15F3N2O3 and its molecular weight is 364.324. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Studies involving compounds with similar structural features have utilized molecular docking and quantum chemical calculations to understand their interaction with biological molecules and potential applications in drug development. For example, Viji et al. (2020) conducted molecular docking and DFT calculations on a related compound to predict its biological effects and understand its molecular properties (Viji et al., 2020).
Corrosion Inhibition
Research has also been directed toward understanding how similar pyrazole derivatives can act as corrosion inhibitors, which is vital in protecting materials in industrial applications. Prashanth et al. (2021) synthesized imidazole derivatives and explored their corrosion inhibition potential, highlighting the effectiveness of these compounds in protecting metals in acidic solutions (Prashanth et al., 2021).
Antimicrobial Activities
Another significant area of application is in the development of antimicrobial agents. Shaikh et al. (2014) synthesized novel pyrazol-3-yl phenols derivatives and screened them for antibacterial activity, demonstrating the potential of such compounds in combating microbial infections (Shaikh et al., 2014).
Fluorescent Chemosensors
Compounds with pyrazole derivatives have also been investigated for their potential as chemosensors. Manna et al. (2020) developed a phenyl thiadiazole-based Schiff base receptor for the selective detection of Al3+ ions, showcasing the applicability of such compounds in environmental monitoring and chemical analysis (Manna et al., 2020).
Properties
IUPAC Name |
5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-11-5-3-10(4-6-11)15-16(22-23-17(15)18(19,20)21)13-8-7-12(26-2)9-14(13)24/h3-9,24H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAFRHYKNEUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OC)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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